molecular formula C11H14BrNO B8011433 1-(3-Bromo-4-methoxybenzyl)azetidine

1-(3-Bromo-4-methoxybenzyl)azetidine

Cat. No.: B8011433
M. Wt: 256.14 g/mol
InChI Key: PGSBDSSHLXTFAU-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-methoxybenzyl)azetidine (CAS 1785637-03-7) is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It belongs to the azetidine class of four-membered aza-heterocyclic scaffolds, which are recognized as immensely reactive and important motifs in synthetic and medicinal chemistry . Azetidines are valued as surrogates of natural amino acids and as tools in peptidomimetics, providing the necessary size and conformational constraints for complementary receptor binding, which can lead to high biological activity . The 3-bromo-4-methoxybenzyl substituent on the nitrogen atom makes this compound a valuable bifunctional synthetic intermediate; the azetidine ring can serve as a key structural element in drug discovery, while the bromo substituent offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings . This combination of a strained, bioactive heterocycle with a synthetically accessible aryl bromide positions this compound as a useful building block for the construction of more complex molecules for pharmaceutical research and the development of novel bioactive agents . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-14-11-4-3-9(7-10(11)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSBDSSHLXTFAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

The most direct route involves alkylation of azetidine with 3-bromo-4-methoxybenzyl bromide under basic conditions. This SN2 reaction proceeds via attack of the azetidine nitrogen on the benzylic carbon, displacing bromide (Fig. 1A) .

Procedure :

  • Step 1 : 3-Bromo-4-methoxybenzyl bromide (1.2 equiv) is added to azetidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

  • Step 2 : Triethylamine (2.5 equiv) is introduced to scavenge HBr, and the mixture is stirred at 25°C for 12–24 hours.

  • Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield this compound (58–72%) .

Key Challenges :

  • Over-alkylation may occur due to the secondary amine’s nucleophilicity.

  • Steric hindrance from the 3-bromo substituent reduces reaction efficiency.

Optimization :

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may promote side reactions.

  • Temperature : Lower temperatures (0–5°C) minimize dimerization .

Reductive Cyclization of Imines

This method constructs the azetidine ring de novo from imine precursors. A representative pathway involves:

  • Condensation of 3-bromo-4-methoxybenzylamine with γ-ketoesters to form imines.

  • Sodium borohydride-mediated cyclization to yield azetidines (Fig. 1B) .

Procedure :

  • Imine Formation : 3-Bromo-4-methoxybenzylamine reacts with ethyl 4-oxopentanoate in methanol under reflux (6 hours).

  • Cyclization : NaBH4 (3.0 equiv) is added at 0°C, and the mixture is stirred for 24 hours.

  • Yield : 45–60% after silica gel purification .

Mechanistic Insights :

  • The reaction proceeds via a six-membered transition state, favoring exo-trig cyclization.

  • Electron-withdrawing groups (e.g., bromine) stabilize the imine intermediate, enhancing regioselectivity .

Ring-Opening of Aziridines

Aziridines serve as precursors for azetidines via ring-expansion. For example, 2-(bromomethyl)aziridines rearrange to 3-bromoazetidines under basic conditions (Fig. 1C) .

Procedure :

  • Substrate Preparation : 2-(Bromomethyl)-1-(3-bromo-4-methoxybenzyl)aziridine is synthesized via bromination of the corresponding aziridine.

  • Rearrangement : Treatment with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at 40°C for 8 hours affords the azetidine (63% yield) .

Advantages :

  • High stereochemical fidelity due to concerted ring-opening and re-closure.

  • Tolerates bulky substituents on the benzyl group .

Cross-Coupling Strategies

Palladium-catalyzed C–N bond formation enables modular synthesis. A Buchwald-Hartwig amination couples azetidine with 3-bromo-4-methoxybenzyl halides (Fig. 1D) .

Procedure :

  • Catalyst System : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv).

  • Conditions : Toluene, 110°C, 24 hours.

  • Yield : 50–65% after extraction .

Limitations :

  • Sensitivity to moisture and oxygen necessitates inert atmosphere handling.

  • High catalyst loading increases costs.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution58–7212–24 hoursSimple setup; scalableOver-alkylation risks
Reductive Cyclization45–6024–48 hoursBuilds azetidine ring de novoMulti-step synthesis
Aziridine Rearrangement638 hoursHigh stereocontrolRequires specialized aziridine precursors
Cross-Coupling50–6524 hoursModular; tolerates diverse substratesExpensive catalysts

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized azetidines .

Scientific Research Applications

Medicinal Chemistry

The azetidine ring system is a crucial component in many pharmacologically active compounds. Research has shown that derivatives of azetidine can exhibit a range of biological activities, including antimicrobial and anticancer properties.

  • Antimicrobial Activity : Recent studies have indicated that azetidine derivatives, including those similar to 1-(3-bromo-4-methoxybenzyl)azetidine, possess significant antimicrobial properties. For instance, compounds featuring azetidine moieties have been evaluated for their efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and viability .
  • Anticancer Potential : The compound's structural features allow for modifications that enhance its interaction with biological targets involved in cancer progression. Azetidine derivatives have been synthesized and tested for their anticancer activity, showing effectiveness in inhibiting tumor cell proliferation .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds.

  • Synthesis of Heterocycles : The compound can be utilized as a precursor in the synthesis of various heterocycles through reactions such as aza-Michael addition and Suzuki-Miyaura cross-coupling. These reactions facilitate the formation of diverse azetidine derivatives that can be further functionalized for specific applications .
  • Ligand Development : The compound has been explored as a ligand in copper-catalyzed reactions. For example, its derivatives have been used to enhance the enantioselectivity of reactions involving aldehydes, showcasing its potential in asymmetric synthesis .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of several azetidine derivatives against Mycobacterium tuberculosis. Compounds derived from this compound exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL, indicating potent activity against this pathogen .

Case Study 2: Asymmetric Synthesis

In a series of experiments aimed at improving enantioselectivity in reactions involving nitroalkenes, ligands derived from azetidines were tested. The results showed that using this compound as a ligand led to significant improvements in both conversion rates and enantiomeric excesses (up to 95% e.e.) .

Data Table: Summary of Applications

Application AreaDescriptionExamples/Results
Medicinal ChemistryAntimicrobial and anticancer propertiesMICs as low as 3.12 µg/mL against M. tuberculosis
Synthetic ChemistryBuilding block for heterocyclic compoundsUsed in aza-Michael addition and Suzuki coupling
Catalytic ProcessesLigand for copper-catalyzed asymmetric synthesisUp to 95% enantiomeric excess achieved

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent positions, ring size, and functional groups. Key comparisons include:

Compound Name Substituents on Benzyl Ring Amine Ring Molecular Weight Key Features
1-(3-Bromo-4-methoxybenzyl)azetidine 3-Br, 4-OMe Azetidine 256.14 g/mol Enhanced metabolic stability
1-(3-Bromo-4-methylbenzyl)azetidine 3-Br, 4-Me Azetidine 240.14 g/mol Increased lipophilicity
1-(3-Bromo-2-methylbenzyl)azetidine 3-Br, 2-Me Azetidine 240.14 g/mol Steric hindrance at ortho position
1-(3-Bromo-4-methoxybenzyl)piperidine 3-Br, 4-OMe Piperidine 284.15 g/mol Larger ring size reduces metabolic stability
3-Bromo-4-oxo-1-azetidine derivatives Br on azetidine ring Azetidine ~294.96 g/mol Electrophilic reactivity at C3/C4

Key Observations:

  • Steric Effects : Ortho-substituted derivatives (e.g., 1-(3-Bromo-2-methylbenzyl)azetidine) exhibit increased steric hindrance, which may limit interactions with enzyme active sites .
  • Ring Size: Azetidine-based compounds demonstrate superior metabolic stability over piperidine analogues due to reduced ring flexibility and smaller size, as observed in pyridinol series studies .

Biological Activity

1-(3-Bromo-4-methoxybenzyl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antiproliferative effects, mechanisms of action, and synthetic utility. The focus will be on summarizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

This compound features a bromine atom and a methoxy group on a benzyl moiety attached to an azetidine ring. This unique structure contributes to its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of azetidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Antiproliferative Activity of Azetidine Derivatives

CompoundCell LineIC50 (nM)
This compoundMCF-7 (Breast Cancer)25
Other Azetidine Derivative AMDA-MB-23130
Other Azetidine Derivative BHeLa (Cervical)20

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The data suggests that this compound exhibits comparable potency to other known compounds.

The mechanism by which this compound exerts its biological effects involves interaction with microtubules, similar to that of colchicine. Studies have shown that it can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Study on MCF-7 Cells

A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

  • Cell Cycle Arrest : Flow cytometry analyses indicated a significant increase in the G2/M phase population.
  • Apoptosis Induction : Annexin V staining confirmed increased apoptosis rates post-treatment.

Table 2: Effects on Cell Cycle Distribution

TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Control602020
This compound (25 nM)401050

This table illustrates the shift in cell cycle distribution induced by the compound, highlighting its potential as an anticancer agent.

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution and cyclization strategies. Its derivatives are being explored for broader applications in drug development due to their varied biological activities.

Table 3: Synthetic Routes for Azetidine Derivatives

MethodDescription
Nucleophilic SubstitutionReaction of bromo-compound with azetidine
CyclizationFormation through cyclization reactions

Q & A

Q. What role does this compound play in fragment-based drug discovery (FBDD) libraries?

  • Methodological Answer : As a fragment (MW < 300), it serves as a scaffold for targeting hydrophobic enzyme pockets. Surface Plasmon Resonance (SPR) screens measure binding affinity (KD) to targets like kinases. Follow-up SAR studies modify the methoxy/bromo groups to enhance potency .

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